molecular formula C5H6ClN3 B2658891 4-Chloro-3-hydrazinylpyridine CAS No. 478361-36-3

4-Chloro-3-hydrazinylpyridine

Cat. No. B2658891
M. Wt: 143.57
InChI Key: SIWLSWPWHGSLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-3-hydrazinylpyridine” is a chemical compound that is part of the pyridine and hydrazine families . It is a derivative of pyridine, which is an important nitrogen-containing heterocycle with various bioactivities .


Synthesis Analysis

The synthesis of “4-Chloro-3-hydrazinylpyridine” involves reacting 2,3-Dichloropyridine (DCP) with an aqueous solution of hydrazine hydrate at a temperature between 50 to 110°C . This reaction is carried out in a non-polar aprotic acid .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-hydrazinylpyridine” was studied using X-ray diffraction and 1H NMR . The crystals are monoclinic, space group p21/c with a = 11.6276 (14), b = 3.8924 (5), c = 13.9558 (17) Å, α = 90.00, β = 103.447 (6), γ = 90.00º, V = 614.31 (13)Å3, Z = 4, F (000) = 296, Dc = 1.552g/cm3, μ = 0.52 cm-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3-hydrazinylpyridine” include a molecular weight of 143.58 . It is recommended to be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Synthesis and Structural Studies

4-Chloro-3-hydrazinylpyridine serves as an intermediate in the synthesis of various chemical compounds. Its reactivity with different chemical agents leads to the formation of new molecules with potential applications in materials science and catalysis. For instance, it has been used in the synthesis of cyclometalated complexes of iridium(III) featuring functionalized 2,2‘-bipyridines. These complexes exhibit interesting photophysical and redox properties, making them candidates for applications in light-emitting devices and as catalysts in redox reactions (Neve et al., 1999).

Catalysis and Material Science

The compound has been involved in the preparation of materials with luminescent properties, such as the 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, which has shown potential for mitochondrial targeting in fluorescence microscopy. This application highlights the role of 4-Chloro-3-hydrazinylpyridine derivatives in developing novel imaging agents for biological research (Amoroso et al., 2008).

Pharmaceutical and Biological Research

In pharmaceutical research, derivatives of 4-Chloro-3-hydrazinylpyridine have been synthesized and evaluated for their biological activities. For instance, novel indolylpyridazinone derivatives expected to exhibit antibacterial activity have been synthesized, showcasing the utility of 4-Chloro-3-hydrazinylpyridine in the development of new antimicrobial agents (Abubshait, 2007).

Future Directions

The future directions for “4-Chloro-3-hydrazinylpyridine” could involve further exploration of its synthesis, properties, and potential applications. As a pyridine derivative, it may have potential uses in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

(4-chloropyridin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-1-2-8-3-5(4)9-7/h1-3,9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWLSWPWHGSLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-hydrazinylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.